Sculponeatin A

Description

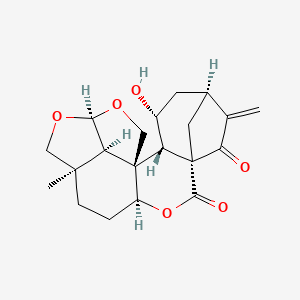

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,3R,5S,8S,11S,14R,17S,20R)-3-hydroxy-14-methyl-6-methylidene-10,16,18-trioxahexacyclo[12.5.1.15,8.01,11.02,8.017,20]henicosane-7,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6/c1-9-10-5-11(21)13-19(6-10,15(9)22)17(23)26-12-3-4-18(2)7-24-16-14(18)20(12,13)8-25-16/h10-14,16,21H,1,3-8H2,2H3/t10-,11-,12+,13-,14-,16+,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITOUEAQSWAQLD-ZIFJAMSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4(C1C(OC2)OC4)C5C(CC6CC5(C(=O)C6=C)C(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]3[C@]4([C@@H]1[C@@H](OC2)OC4)[C@@H]5[C@@H](C[C@@H]6C[C@]5(C(=O)C6=C)C(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for Isolation and Structural Elucidation

Chromatographic Techniques for High-Purity Isolation from Natural Sources

Sculponeatin A is primarily isolated from the herbs of Rabdosia amethystoides and Isodon sculponeatus. The initial step in its purification involves extraction with solvents such as 95% industrial ethanol. This crude extract is then subjected to a series of chromatographic separations.

A common strategy involves partitioning the extract with solvents of varying polarities, like petroleum ether and ethyl acetate (B1210297), to achieve a preliminary separation of compounds based on their solubility. Subsequently, repeated column chromatography over silica (B1680970) gel is employed to isolate this compound in high purity. This process leverages the differential adsorption of the compounds in the mixture to the stationary phase (silica gel) and their varying solubility in the mobile phase, allowing for the separation of individual components.

Comprehensive Spectroscopic Characterization

Once isolated, the definitive structure of this compound is determined through a combination of advanced spectroscopic methods. Each technique provides unique and complementary information about the molecule's atomic connectivity, functional groups, and stereochemistry.

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules like this compound. Both ¹H and ¹³C NMR are crucial. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present. For instance, specific proton signals, such as the one for H-1 at δ 4.55 ppm, and carbon signals, like C-11 at δ 78.11 ppm, are compared with data from known related compounds to piece together the molecular framework. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are also employed to establish correlations between protons and carbons, further confirming the structural assignment.

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | 4.55 | - |

| 5 | - | - |

| 6 | - | - |

| 9 | - | - |

| 11 | - | 78.11 |

| 15 | - | - |

| 20 | - | - |

Note: A complete dataset is extensive; this table highlights key reported assignments.

Mass spectrometry is utilized to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula, which for this compound is C₂₀H₂₄O₆. The fragmentation pattern observed in the mass spectrum offers additional clues about the molecule's structure, as specific fragments correspond to the loss of certain functional groups or structural motifs.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular chemical bonds. The IR spectrum of this compound shows characteristic absorption bands for hydroxyl groups (-OH), carbonyl groups (C=O) from a ketone, and carbon-carbon double bonds (C=C), which are consistent with its proposed diterpenoid structure. clockss.org For example, the spectrum of a related compound, Sculponeatin B, which has a reduced ketone, shows absorptions at 3420 cm⁻¹ (hydroxyl) and 1730 cm⁻¹ and 1640 cm⁻¹ (carbonyl and alkene). clockss.org

Circular dichroism (CD) and optical rotation are chiroptical techniques that provide information about the stereochemistry of a molecule. This compound is a chiral molecule, and its specific rotation ([α]D) has been reported as -139° (c 0.21, C₅H₅N). clockss.org The CD spectrum, which measures the differential absorption of left and right circularly polarized light, can give insights into the absolute configuration of the molecule. For instance, a dihydro-derivative of this compound exhibited a negative Cotton effect in its CD spectrum, which was a key piece of evidence in the elucidation of its structure. clockss.org

While direct X-ray crystallographic data for this compound itself is not always available in initial reports, this technique is the gold standard for determining the absolute configuration of a molecule. The structure of closely related analogues or derivatives of this compound has been confirmed by single-crystal X-ray diffraction. This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data allows for the precise determination of the three-dimensional arrangement of atoms in the crystal lattice, providing unambiguous proof of the molecule's structure and stereochemistry. The structural information obtained from these analogues is then used, by correlation, to confirm the absolute configuration of this compound.

Circular Dichroism (CD) and Optical Rotation for Stereochemical Determination

Chemical Derivatization for Structural Confirmation and Analogue Generation

Chemical derivatization serves as a cornerstone in the structural elucidation of complex natural products like this compound, providing irrefutable evidence to complement spectroscopic data. This process involves the targeted chemical transformation of the parent molecule into new compounds (derivatives), whose structures can help confirm or deduce features of the original molecule. Furthermore, derivatization is a key strategy for generating analogues to explore structure-activity relationships.

Further structural insights were gained by examining the chemical reactivity of the closely related co-isolate, Sculponeatin B. Sculponeatin B is an allylic alcohol, representing a natural analogue where the ketone at position C-15 in this compound is reduced to a hydroxyl group. clockss.org Researchers performed an oxidation reaction on Sculponeatin B using a Beckmann mixture. clockss.org This reaction converted Sculponeatin B into a diketone, which provided definitive proof of the relationship between the two compounds and the location of the respective ketone and alcohol functionalities. clockss.org

These classical chemical correlation studies were instrumental in piecing together the unique and complex acetal (B89532) structure of this compound. clockss.org The generation of these simple derivatives provided a tangible method to verify hypotheses that were initially based on spectroscopic interpretations, such as NMR and mass spectrometry.

While the primary goal of these early derivatizations was structural confirmation, the resulting compounds also represent the simplest form of analogue generation. The creation of dihydrothis compound and the diketone from Sculponeatin B demonstrates how specific functional groups within the sculponeatin scaffold can be selectively modified. This principle is foundational for the deliberate synthesis of novel analogues aimed at enhancing biological activity or exploring mechanistic pathways, a strategy that has been applied to related diterpenoids. harvard.edu The total synthesis of other complex diterpenes, such as Sculponeatin N, often involves the creation of numerous synthetic intermediates and analogues, showcasing advanced synthetic strategies that could be applied to generate a library of this compound derivatives. harvard.edunih.gov

Molecular Pharmacology and Cellular Mechanistic Investigations

Preclinical Evaluation of Biological Activities

Antiproliferative Effects in In Vitro Neoplastic Cell Models

Sculponeatin A has demonstrated notable antiproliferative effects against a variety of human cancer cell lines in laboratory settings. researchgate.net Studies have shown its potent cytotoxic activity against leukemia, liver cancer, and lung cancer cell lines. researchgate.netmdpi.com For instance, research has reported IC50 values of 0.78 µM in K562 (chronic myelogenous leukemia) cells, 2.73 µM in A549 (non-small cell lung cancer) cells, and 0.68 µM in HepG2 (hepatocellular carcinoma) cells. mdpi.com Another study highlighted its inhibitory effects on various cancer cell lines, including HL-60 (promyelocytic leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung adenocarcinoma), MCF-7 (breast cancer), and SW-480 (colon cancer) cells, with IC50 values ranging from 1.8 to 3.3 μmol/L.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| K562 | Chronic Myelogenous Leukemia | 0.78 mdpi.com |

| A549 | Non-Small Cell Lung Cancer | 2.73 mdpi.com |

| HepG2 | Hepatocellular Carcinoma | 0.68 mdpi.com |

| HL-60 | Promyelocytic Leukemia | 2.9 |

| SMMC-7721 | Hepatocellular Carcinoma | 3.3 |

| MCF-7 | Breast Cancer | 1.8 |

| SW-480 | Colon Cancer | 3.3 |

Modulatory Effects on Microbial Growth and Pathogenicity

In addition to its anticancer properties, this compound has exhibited significant modulatory effects on the growth of various microbes. It has been shown to possess strong inhibitory activity against several bacteria, including Staphylococcus aureus, Flexner's bacillus (Shigella flexneri), and Bacillus subtilis. researchgate.net The mechanism of its antibacterial action is believed to involve the binding to DNA-dependent RNA polymerase, which in turn prevents transcription and replication. One study reported a minimum inhibitory concentration (MIC) of 62.5 μg/mL against Staphylococcus aureus, Bacillus dysenteriae (Shigella dysenteriae), and Bacillus subtilis.

Table 2: Antimicrobial Activity of this compound

| Microbial Species | Type | Activity |

|---|---|---|

| Staphylococcus aureus | Bacterium | Inhibitory researchgate.net |

| Shigella flexneri | Bacterium | Inhibitory researchgate.net |

| Bacillus subtilis | Bacterium | Inhibitory researchgate.net |

Dissection of Cellular and Subcellular Mechanisms

Induction of Programmed Cell Death Pathways

A key aspect of this compound's anticancer activity is its ability to induce programmed cell death in cancer cells. This is achieved through multiple pathways, including ferroptosis and apoptosis.

Recent research has uncovered a novel mechanism by which this compound induces a specific form of programmed cell death called ferroptosis in breast cancer cells. nih.govvulcanchem.com Ferroptosis is an iron-dependent process characterized by the accumulation of lipid peroxides. nih.gov this compound promotes this process by influencing the interaction between two key proteins: E26 transformation specificity-1 (ETS1) and Synoviolin 1 (SYVN1). nih.govresearchgate.net

ETS1 is a transcription factor that is often overexpressed in breast cancer and contributes to tumor progression. nih.gov this compound has been found to decrease the expression of ETS1. nih.govresearchgate.net It achieves this in two ways: by directly binding to the ETS domain of the ETS1 protein to inhibit its transcriptional activity, and by promoting the proteasomal degradation of ETS1. nih.govresearchgate.net This degradation is facilitated by the ubiquitin ligase SYVN1. This compound enhances the interaction between ETS1 and SYVN1, leading to the ubiquitination of ETS1 at the K318 site and its subsequent breakdown by the proteasome. nih.govresearchgate.net

The degradation of ETS1 leads to a decrease in the expression of SLC7A11 (also known as xCT), a component of the cystine/glutamate antiporter system. nih.govresearchgate.net This system is crucial for the import of cystine, which is a precursor for the synthesis of the antioxidant glutathione (B108866) (GSH). nih.gov By downregulating SLC7A11, this compound depletes intracellular GSH, leading to an accumulation of lipid reactive oxygen species (ROS) and ultimately, ferroptotic cell death. nih.govnih.govresearchgate.net

In addition to ferroptosis, this compound also induces apoptosis, another major form of programmed cell death, in cancer cells. researchgate.net In non-small cell lung cancer (NSCLC) cells, this compound has been shown to induce apoptosis and inhibit cell growth. researchgate.net Mechanistic studies in NSCLC have revealed that this compound induces mitochondrial dysfunction. researchgate.netx-mol.net It promotes the degradation of mitochondrial STAT3 (signal transducer and activator of transcription 3) through a process mediated by the E3 ubiquitin protein ligase WWP2. researchgate.netx-mol.net This disruption of mitochondrial function is a key trigger for the intrinsic apoptotic pathway.

Ferroptosis Induction via ETS1-SYVN1 Interaction

Mitochondrial Dysfunction and Bioenergetic Modulation

This compound, a diterpenoid extracted from Isodon sculponeatus, has been identified as a potent inducer of mitochondrial dysfunction in cancer cells. x-mol.netacs.org Its mechanisms are multifaceted, targeting key mitochondrial proteins and disrupting the cell's energy production machinery. This leads to a cascade of events that compromise cellular bioenergetics, ultimately contributing to its anti-tumor effects.

WWP2-Mediated Degradation of Mitochondrial STAT3

A primary mechanism through which this compound exerts its effects is by targeting the signal transducer and activator of transcription 3 (STAT3) protein located within the mitochondria (mitoSTAT3). x-mol.net In many cancer cells, particularly non-small cell lung cancer (NSCLC), the phosphorylation of STAT3 at the Serine 727 position (S727) facilitates its translocation into the mitochondria. x-mol.netresearchgate.net This mitoSTAT3 is crucial for maintaining mitochondrial function and protecting tumor cells. x-mol.net

This compound disrupts this protective mechanism by promoting the degradation of mitoSTAT3. researchgate.net Research has shown that this compound directly binds to mitoSTAT3, which in turn facilitates the interaction between mitoSTAT3 and the WW domain-containing E3 ubiquitin protein ligase 2 (WWP2). researchgate.netvulcanchem.com This interaction triggers the WWP2-mediated ubiquitination of mitoSTAT3, marking it for degradation by the proteasome. researchgate.net The loss of mitoSTAT3 impairs mitochondrial integrity and function, rendering the cancer cells more susceptible to cell death. x-mol.netresearchgate.net

Table 1: Effect of this compound on Key Protein Interactions and Modifications

| Target Protein | Interacting Partner | Effect of this compound | Consequence | Citation |

|---|---|---|---|---|

| Mitochondrial STAT3 (mitoSTAT3) | WWP2 | Promotes interaction and direct binding | Ubiquitination and degradation of mitoSTAT3 | x-mol.netresearchgate.netvulcanchem.com |

Impact on Oxidative Phosphorylation and Cellular Respiration

The degradation of mitoSTAT3 initiated by this compound has a direct and significant impact on mitochondrial bioenergetics. MitoSTAT3 is known to play a role in sustaining the high levels of oxidative phosphorylation (OXPHOS) and glycolysis that are characteristic of cancer cells. researchgate.net By inducing the degradation of mitoSTAT3, this compound effectively inhibits mitochondrial respiration in cancer cells. researchgate.netresearchgate.net

Table 2: Impact of this compound on Cellular Respiration in NSCLC Cells

| Parameter | Effect | Method of Measurement | Citation |

|---|---|---|---|

| Mitochondrial Respiration | Inhibited | Seahorse cellular flux assays | researchgate.netresearchgate.net |

| Mitochondrial Function | Dysfunctional | Transmission electron microscopy, Mitochondrial permeability transition pore opening | researchgate.net |

Interference with Key Signal Transduction Pathways (e.g., PI3K/AKT/mTOR)

The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth, and it is frequently overactive in many cancers, including lung cancer. mdpi.comnih.gov This pathway is a key regulator of cellular processes and can influence mitochondrial function and resistance to apoptosis. mdpi.com Activation of the PI3K/AKT/mTOR pathway is known to disturb the balance of Bcl-2 family proteins, which control the permeability of the mitochondrial membrane and the initiation of apoptosis. mdpi.com

While direct inhibition of the PI3K/AKT/mTOR pathway by this compound is still under investigation, its known effects on mitochondrial function and STAT3 are intrinsically linked to this cascade. STAT3 can act as a downstream effector of the PI3K/AKT pathway, and cross-talk between these signaling networks is common. researcher.life By inducing mitochondrial dysfunction and targeting STAT3, this compound can indirectly disrupt the pro-survival signals that are often maintained by aberrant PI3K/AKT/mTOR activity in cancer cells. x-mol.netresearcher.life

Interactions with Macromolecular Targets (e.g., DNA-Dependent RNA Polymerase)

Beyond its influence on signaling pathways, this compound has been shown to interact directly with other essential macromolecules. One notable target is the DNA-dependent RNA polymerase. This interaction is the basis for its observed antibacterial activity, where binding to the polymerase prevents gene transcription and subsequent replication, thereby inhibiting bacterial growth.

In the context of cancer, this compound has been found to interact with specific transcription factors. For instance, in breast cancer models, this compound directly binds to the ETS domain of the E26 transformation specificity-1 (ETS1) protein. researchgate.net This binding not only inhibits the transcriptional activity of ETS1 but also promotes its proteasomal degradation by facilitating its interaction with the ubiquitin ligase synoviolin 1 (SYVN1). researchgate.net ETS1 is a transcription factor implicated in tumor progression and the regulation of genes like SLC7A11, which is involved in ferroptosis, a form of iron-dependent cell death. researchgate.netnih.gov This interaction highlights a distinct mechanism of action for this compound, involving the direct targeting of a transcription factor to induce an alternative cell death pathway. researchgate.net

In Vivo Preclinical Models for Activity Validation (Excluding Clinical Trials)

The anti-tumor activities of this compound observed in cellular studies have been validated in several preclinical in vivo models. In studies focusing on non-small cell lung cancer, the efficacy of this compound was tested using both nude mouse and zebrafish xenograft models. researchgate.netresearchgate.net In these models, administration of the compound led to a significant suppression of tumor growth, corroborating the cellular findings of its potent anti-cancer effects. researchgate.netresearchgate.net

Similarly, in a preclinical mouse model of breast cancer, this compound was shown to inhibit tumor growth effectively. researchgate.net Importantly, this anti-tumor activity was achieved without causing apparent toxicity in the animals, suggesting a favorable therapeutic window. researchgate.net These in vivo studies are crucial for confirming the therapeutic potential of this compound and provide a strong basis for its further development as a potential anti-cancer agent. The use of zebrafish models has also been noted for evaluating drug toxicity and tumor growth suppression for related compounds. x-mol.com

Table 3: Summary of In Vivo Preclinical Studies for this compound

| Cancer Type | Animal Model | Key Findings | Citation |

|---|---|---|---|

| Non-Small Cell Lung Cancer | Nude mice (subcutaneous xenografts) | Inhibited tumor growth | researchgate.netresearchgate.net |

| Non-Small Cell Lung Cancer | Zebrafish (xenografts) | Suppressed tumor growth | researchgate.netresearchgate.net |

Structure Activity Relationship Sar Studies and Rational Design Principles

Identification of Essential Pharmacophoric Groups and Skeletal Features

The biological activity of Sculponeatin A and related compounds is intrinsically linked to their distinct molecular framework. These compounds belong to the 6,7-seco-ent-kaurane class of diterpenoids, which are characterized by the oxidative cleavage of the C6-C7 bond of the parent ent-kaurene (B36324) skeleton. nih.govnih.govharvard.edu This modification results in a unique and flexible bicyclo[3.2.1]octane ring system that serves as the foundational scaffold. harvard.edu

Within this complex scaffold, a critical pharmacophore—a specific part of a molecule responsible for its biological activity—has been identified. Extensive research on Isodon diterpenoids points to the α,β-unsaturated ketone moiety, specifically an exo-methylene group conjugated with a cyclopentanone (B42830) ring, as indispensable for cytotoxicity. researchgate.netnih.govmdpi.com This reactive group, often referred to as an enone, is considered a primary active center. researchgate.net The strong correlation between the presence of this enone function and cytotoxic potency is a recurring theme in SAR studies of this family. For instance, derivatives of the related compound Sculponeatin N that lack this exocyclic enone feature are reported to be significantly less active. harvard.edu This highlights the 6,7-seco-ent-kaurane skeleton and the integrated exo-methylene cyclopentanone as the essential features for the biological action of this class of compounds.

Influence of Specific Structural Moieties on Biological Potency

While the core skeleton and the enone group are fundamental, the potency of sculponeatin-type compounds is finely tuned by various other structural components. The presence and configuration of specific rings and substituent groups can dramatically enhance or diminish biological activity.

Role of Exo-methylene Cyclopentanone Derivatives

The exo-methylene cyclopentanone unit is a dominant feature in the SAR of many cytotoxic ent-kaurane diterpenoids. researchgate.netnih.govresearchgate.net This structural motif is believed to function as a Michael acceptor, enabling it to react with biological nucleophiles, such as cysteine residues in proteins, thereby exerting its cytotoxic effects. The electrophilic nature of this group is considered a primary driver of the compound's ability to interfere with cellular processes and induce cell death. researchgate.net

The crucial role of this moiety is demonstrated by the high cytotoxicity of numerous diterpenoids that possess it. Compounds such as Sculponeatin J, Sculponeatin N, and Sculponeatin O, all featuring the exo-methylene cyclopentanone system, exhibit potent inhibitory activities against various human cancer cell lines, with IC₅₀ values in the sub-micromolar range. mdpi.comnih.gov

Table 1: Cytotoxicity of Sculponeatin Analogs Containing the Exo-methylene Cyclopentanone Moiety

Compound K562 IC₅₀ (µM) HepG2 IC₅₀ (µM) A549 IC₅₀ (µM) Reference Sculponeatin C 0.78 0.68 2.73 [2, 12] Sculponeatin J 0.849 (µg/mL) - - clockss.org Sculponeatin N 0.21 0.29 - [12, 19] Sculponeatin O 0.39 0.31 - unibo.it

Effects of Hydroxyl and Methoxy (B1213986) Substitutions

SAR studies reveal that these modifications are highly context-dependent. For instance, in some ent-kaurane diterpenoids, the replacement of a hydroxyl group at the C-3 position with a methoxy group has been shown to suppress activity. mdpi.comresearchgate.net Conversely, the introduction of an acetate (B1210297) group at the C-20 position (20-OAc), particularly in conjunction with a 7,20-non-epoxy skeleton, was found to have a positive effect on the cytotoxic activity of certain diterpenoids from Isodon excisoides. nih.govtandfonline.com Furthermore, synthetic modifications, such as the addition of various substituents at the C-14 position of a spirolactone-type diterpenoid, have led to derivatives with enhanced cytotoxicity compared to the parent molecule. nih.gov This demonstrates that targeted substitutions on the core scaffold are a viable strategy for optimizing biological potency.

Table 2: Influence of Substituents on Cytotoxicity of Isodon Diterpenoids

Compound Key Structural Features Cell Line IC₅₀ (µM) Reference Henryin 7,20-epoxy, 20-OH HepG2 1.83 naturalproducts.net Oridonin (B1677485) 7,20-epoxy, 20-OH HepG2 8.53 naturalproducts.net Isodosin C 7,20-epoxy, 11α,15β-diacetoxy HepG2 96.44 mdpi.com Compound 6 (from I. serra) 7,20-epoxy, 6-one HepG2 41.13 [7, 10]

Computational Chemistry Approaches to SAR

To gain deeper insights into how this compound interacts with its biological targets at a molecular level, researchers have employed computational chemistry techniques. These in silico methods provide powerful tools for predicting binding modes and understanding the energetic forces that drive these interactions.

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Recent studies have utilized molecular docking and dynamics simulations to elucidate the mechanism of action of this compound (referred to as sptA in these studies). researchgate.net This research suggests that this compound induces mitochondrial dysfunction in non-small cell lung cancer by targeting mitochondrial signal transducer and activator of transcription 3 (mitoSTAT3) for degradation. researchgate.netresearchgate.net

Molecular docking simulations have predicted the binding pose of this compound at the interface of STAT3 and WW domain-containing E3 ubiquitin protein ligase 2 (WWP2), an enzyme that tags proteins for degradation. researchgate.net The simulations suggest that this compound acts as a "molecular glue," promoting the interaction between these two proteins. researchgate.net

Table of Mentioned Compounds

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound and related diterpenoids, QSAR studies are instrumental in understanding the structural features that govern their cytotoxic effects, thereby guiding the rational design of new and more potent anticancer agents.

Detailed Research Findings

A significant 3D-QSAR study was conducted on a series of ent-kauranoid diterpenoids, a class of compounds that includes this compound and its analogues, to investigate their cytotoxic activity against human chronic myelogenous leukemia (K562) cells. scientific.net This study employed the Comparative Molecular Field Analysis (CoMFA) method to build a predictive model. CoMFA is a 3D-QSAR technique that correlates the biological activity of molecules with their steric and electrostatic fields.

The dataset for this study comprised a series of ent-kauranoid diterpenoids isolated from various Isodon species. The biological activity was expressed as the pIC50 value, which is the negative logarithm of the IC50 value (the concentration of the compound required to inhibit 50% of cell growth). A higher pIC50 value indicates greater cytotoxic potency.

The developed CoMFA model demonstrated strong predictive capability, with a cross-validated correlation coefficient (q²) of 0.561 and a non-cross-validated correlation coefficient (r²) of 0.999. scientific.net The standard deviation of the model was low at 0.029, indicating a high degree of confidence in the model's predictions. scientific.net These statistical parameters suggest that the model can reliably predict the cytotoxic activity of new ent-kauranoid derivatives against K562 cells.

The contour maps generated from the CoMFA model provide insights into the structure-activity relationships. These maps highlight regions in 3D space where modifications to the molecular structure are likely to enhance or diminish biological activity. For instance, the steric contour map might indicate that bulky substituents in a particular region of the molecule are favorable for activity, while the electrostatic map could show that electron-withdrawing or electron-donating groups in specific areas are beneficial. These findings are crucial for the rational design of novel derivatives with improved cytotoxic profiles.

The cytotoxic activities of several diterpenoids from Isodon species against K562 cells have been reported in various studies. For example, Sculponeatin J, a compound closely related to this compound, exhibited significant inhibitory effects with IC50 values less than 1.0 μg/mL. researchgate.net Other ent-kaurane diterpenoids, such as enanderianins K-O and P, have also shown significant inhibitory activities against K562 cells, with IC50 values ranging from 0.13 to 0.87 μg/mL. researchgate.net These experimental data are fundamental for building and validating robust QSAR models.

Below is an interactive data table summarizing the cytotoxic activity of selected ent-kaurane diterpenoids against K562 cells, which forms the basis for QSAR studies.

Interactive Data Table: Cytotoxicity of ent-Kaurane Diterpenoids against K562 Cells

| Compound Name | IC50 (µg/mL) |

| Enanderianin K | < 1.0 |

| Enanderianin L | < 1.0 |

| Enanderianin P | 0.87 |

| Rabdocoetsin B | 0.13 |

| Rabdocoetsin D | 0.23 |

| Sculponeatin J | < 1.0 |

| Laxiflorin E | 0.077 |

| Laxiflorin C | 0.569 |

| Eriocalyxin B | 0.373 |

Advanced Analytical and Bioanalytical Methodologies in Research

Development of Sensitive and Selective Detection Techniques

The accurate quantification and detection of Sculponeatin A in various matrices, including botanical extracts and biological samples, are fundamental to its study. While specific methods solely for this compound are not extensively detailed in publicly available literature, the principles and techniques applied to analogous diterpenoids from the Isodon genus are directly relevant and provide a strong framework for its analysis.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), stands out as a powerful tool for the sensitive and selective detection of diterpenoids. researchgate.net The development of such methods involves meticulous optimization of chromatographic conditions and mass spectrometric parameters to achieve high selectivity and low limits of detection (LOD) and quantification (LOQ). For instance, in the analysis of diterpenoids from Isodon species, electrospray ionization (ESI) is a commonly employed ionization technique. researchgate.net

The development of a robust LC-MS/MS method would typically involve the following steps:

Compound Optimization: Direct infusion of a pure standard of this compound into the mass spectrometer to determine the optimal precursor ion and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

Chromatographic Separation: Selection of an appropriate HPLC column (e.g., a C18 column) and mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a modifier like formic acid) to achieve good peak shape and separation from other matrix components. youtube.com

Method Validation: The method would then be validated according to international guidelines (e.g., ICH Q2(R1)) for parameters such as specificity, linearity, range, accuracy, precision, and robustness to ensure its suitability for its intended purpose. europa.eudemarcheiso17025.com

While a specific LC-MS/MS method for this compound is not detailed, the data from analogous compounds suggest that detection limits in the low nanogram per milliliter range are achievable, making it suitable for pharmacokinetic and mechanistic studies.

Purity Assessment and Characterization of Analogue Integrity

The purity of this compound is critical for the accuracy and reproducibility of biological and pharmacological studies. High-performance liquid chromatography (HPLC) is the primary technique for assessing the purity of this compound and its analogues. jst.go.jpnih.gov Purity is typically determined by calculating the peak area percentage of the main compound relative to the total peak area in the chromatogram. Commercial standards of diterpenoids from Isodon species often report purities of ≥98% as determined by HPLC. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural confirmation and characterization of this compound and its analogues. acs.orgresearchgate.net Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to elucidate the complex structure and stereochemistry of these molecules. nih.gov The chemical shifts (δ) in the NMR spectra provide a unique fingerprint of the molecule, allowing for unambiguous identification and assessment of structural integrity. For example, specific proton signals, such as the one at δ 4.55 ppm for H-1 in a related compound, are used for structural assignment by comparison with reference data.

The characterization of analogues involves a comparative analysis of their HPLC profiles and NMR spectra against that of this compound. This allows for the identification of structural modifications and the confirmation of the integrity of the analogue's core structure.

Table 1: Analytical Techniques for Purity and Structural Elucidation of this compound

| Technique | Purpose | Key Parameters/Observations | References |

| HPLC | Purity Assessment | C18 column, gradient elution with acetonitrile/water, UV detection. Purity is often ≥98%. | jst.go.jpnih.gov |

| ¹H NMR | Structural Confirmation | Provides information on the proton environment. Specific chemical shifts are characteristic. | acs.orgresearchgate.net |

| ¹³C NMR | Structural Confirmation | Identifies the carbon skeleton. Absence or presence of specific signals confirms substitutions. | acs.orgresearchgate.net |

| 2D NMR (COSY, HSQC, HMBC) | Detailed Structural Elucidation | Determines the connectivity between protons and carbons, confirming the overall structure and stereochemistry. | nih.gov |

| HRESIMS | Molecular Formula Determination | High-Resolution Electrospray Ionization Mass Spectrometry provides the exact mass, which helps in determining the elemental composition. | acs.org |

Chromatographic and Spectroscopic Methods for Mechanistic Studies

Understanding the molecular mechanisms underlying the biological effects of this compound relies heavily on a combination of chromatographic and spectroscopic techniques. Recent studies investigating its role in inducing ferroptosis in cancer cells provide excellent examples of these applications. nih.govresearchgate.net

Flow Cytometry: This laser-based technology is used to analyze the physical and chemical characteristics of cells. In the context of this compound research, flow cytometry has been employed to detect and quantify ferroptosis. nih.govresearchgate.net This is often achieved by staining cells with specific fluorescent probes that measure lipid peroxidation, a key feature of ferroptosis. nih.govresearchgate.netnih.gov

Western Blotting: This technique is used to detect specific proteins in a sample. In mechanistic studies of this compound, western blotting has been instrumental in examining the expression levels of key proteins involved in the ferroptosis pathway, such as SLC7A11 and proteins related to the ubiquitin-proteasome system (e.g., SYVN1 and ETS1). nih.govnih.gov

Spectroscopic Assays for Protein Binding: To investigate the direct molecular targets of this compound, advanced spectroscopic techniques are utilized.

Microscale Thermophoresis (MST): This method measures the motion of molecules in a microscopic temperature gradient, which changes upon binding. MST has been used to quantify the binding affinity between this compound and its target protein, ETS1. nih.govresearchgate.net

Drug Affinity Responsive Target Stability (DARTS): This technique relies on the principle that a small molecule binding to a protein can increase its stability and resistance to proteolysis. DARTS has been used to confirm the direct interaction between this compound and its target protein. nih.govresearchgate.net

Chromatography in Metabolism Studies: While specific metabolic studies on this compound are not widely reported, liquid chromatography is a cornerstone for studying the metabolism of xenobiotics. nih.gov By incubating the compound with liver microsomes or in whole-organism models, followed by LC-MS/MS analysis of the resulting mixture, potential metabolites can be identified and quantified. This is crucial for understanding the compound's in vivo fate.

Table 2: Application of Analytical Methods in Mechanistic Studies of this compound-Induced Ferroptosis

| Analytical Technique | Application in this compound Research | Key Findings | References |

| Flow Cytometry | Detection and quantification of ferroptotic cells. | This compound treatment leads to an increase in ferroptosis in breast cancer cells. | nih.govresearchgate.net |

| Western Blotting | Analysis of protein expression levels. | This compound decreases the expression of ETS1 and promotes its ubiquitination via SYVN1. | nih.govnih.gov |

| Microscale Thermophoresis (MST) | Measurement of binding affinity to target proteins. | Confirmed direct binding of this compound to the ETS1 protein. | nih.govresearchgate.net |

| Drug Affinity Responsive Target Stability (DARTS) | Confirmation of direct drug-protein interaction. | Further validated the direct interaction between this compound and ETS1. | nih.govresearchgate.net |

Future Perspectives and Research Directions for Sculponeatin a

The diterpenoid compound Sculponeatin A, isolated from Isodon sculponeatus, has demonstrated significant potential as an anticancer agent. nih.govresearchgate.netresearchgate.net Its known mechanisms, including the induction of ferroptosis in breast cancer and mitochondrial dysfunction in non-small cell lung cancer (NSCLC), lay the groundwork for extensive future investigation. researchgate.netresearchgate.netoup.comcjnmcpu.com The following sections outline key areas of prospective research that could unlock the full therapeutic potential of this promising natural product.

Q & A

Q. How is Sculponeatin A isolated and purified from natural sources?

this compound is typically isolated using 95% industrial ethanol extraction followed by silica gel column chromatography. The process involves partitioning the crude extract with solvents like petroleum ether and ethyl acetate, followed by repeated column chromatography to achieve purity. Structural confirmation is achieved via comparison with known spectral data, particularly ¹H and ¹³C NMR .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential. Key steps include:

- Assigning ¹H NMR signals (e.g., δ 4.55 ppm for H-1) and comparing them to reference data.

- Using ¹³C NMR to identify carbon environments (e.g., C-11 at δ 78.11 ppm, indicating absence of hydroxyl substitution).

- Cross-referencing spectral data with prior studies on B-seco-kaurene diterpenoids to validate structural integrity .

Q. What are the primary challenges in distinguishing this compound from structurally similar compounds?

Challenges include resolving overlapping NMR signals and differentiating stereochemical configurations. Solutions involve:

- Employing 2D NMR techniques (e.g., COSY, HSQC) to clarify connectivity.

- Comparing retention times and spectral data with authenticated standards.

- Referencing published NMR tables for B-seco-kaurene derivatives .

Advanced Research Questions

Q. How can synthetic strategies for this compound be optimized, given its complex bicyclic framework?

While this compound’s total synthesis is not explicitly documented, analogous compounds (e.g., Sculponeatin N) provide insights:

Q. How should researchers address contradictions in bioactivity data for this compound?

Contradictions may arise from variations in assay conditions or compound purity. Methodological solutions include:

Q. What experimental design considerations ensure reproducibility in this compound studies?

Reproducibility requires:

Q. How can computational methods enhance the study of this compound’s structure-activity relationships?

Molecular docking and dynamics simulations can predict binding affinities to target proteins (e.g., enzymes or receptors). Steps include:

- Generating 3D structural models using X-ray crystallography or homology modeling.

- Validating computational predictions with in vitro assays (e.g., enzyme inhibition).

- Cross-referencing results with existing SAR studies on kaurene derivatives .

Methodological Frameworks

Q. What frameworks guide hypothesis development for this compound’s biological mechanisms?

Use the PICOT framework to define:

- P opulation (e.g., specific cell types or enzymes).

- I ntervention (e.g., this compound dosage).

- C omparison (e.g., positive/negative controls).

- O utcome (e.g., IC₅₀ values).

- T imeframe (e.g., exposure duration in assays) .

Q. How should researchers handle incomplete ecological or toxicological data for this compound?

- Conduct gap analyses using databases like PubChem or Reaxys.

- Perform preliminary toxicity screenings (e.g., acute toxicity in model organisms).

- Reference safety protocols for structurally related compounds (e.g., Sculponeatin B’s GHS hazard codes) to infer handling precautions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.